molecular formula C8H9NO3 B15249133 2-((3-Methylpyridin-4-yl)oxy)aceticacid

2-((3-Methylpyridin-4-yl)oxy)aceticacid

Cat. No.: B15249133
M. Wt: 167.16 g/mol
InChI Key: RFGOSYWCSZSDNR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((3-Methylpyridin-4-yl)oxy)aceticacid involves several steps. One common method includes the reaction of 3-methylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-((3-Methylpyridin-4-yl)oxy)aceticacid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((3-Methylpyridin-4-yl)oxy)aceticacid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Methylpyridin-4-yl)oxy)aceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-((3-Methylpyridin-4-yl)oxy)aceticacid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(3-methylpyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C8H9NO3/c1-6-4-9-3-2-7(6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

RFGOSYWCSZSDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OCC(=O)O

Origin of Product

United States

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